(4R)-4-Amino-1-methyl-L-proline dihydrochloride
Description
(4R)-4-Amino-1-methyl-L-proline dihydrochloride is a proline-derived compound characterized by a pyrrolidine ring with stereospecific modifications: a methyl group at the 1-position and an amino group at the 4-position (R-configuration). Its dihydrochloride salt enhances solubility and stability, making it valuable in pharmaceutical synthesis, particularly in chiral drug development and peptidomimetics.
Properties
Molecular Formula |
C6H14Cl2N2O2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4-amino-1-methylpyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8-3-4(7)2-5(8)6(9)10;;/h4-5H,2-3,7H2,1H3,(H,9,10);2*1H |
InChI Key |
VKZWQOJJSYDQMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Protection Strategies
The synthesis of (4R)-4-Amino-1-methyl-L-proline dihydrochloride typically begins with L-proline or its derivatives due to their inherent chirality and commercial availability. A key challenge lies in introducing the 4-amino and 1-methyl substituents while preserving stereochemical integrity.
Boc Protection of L-Proline
The use of tert-butoxycarbonyl (Boc) protection is pivotal for safeguarding the secondary amine during subsequent reactions. For example, (2S,4R)-N-Boc-4-hydroxy-L-proline serves as a versatile precursor, enabling selective functionalization at the 4-position. Boc protection is achieved by treating L-proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation at the 1-Position
Alkylation of the proline nitrogen is performed using methyl iodide under basic conditions. This step requires careful control of reaction time and temperature to avoid over-alkylation. Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred solvents due to their ability to solubilize both the starting material and the alkylating agent.
Functionalization of the 4-Position: Hydroxyl to Amino Conversion
The transformation of the 4-hydroxy group to an amino group is a critical step. Two predominant strategies are employed:
Tosylation-Amination Sequence
-
Tosylation : The hydroxyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane. This creates a potent leaving group for nucleophilic substitution.
-
Amination : The tosylate intermediate undergoes displacement with aqueous ammonia or ammonium hydroxide, yielding the 4-amino derivative. This reaction is typically conducted at elevated temperatures (60–80°C) to enhance reaction kinetics.
Mitsunobu Reaction for Direct Amination
An alternative approach utilizes the Mitsunobu reaction, where the hydroxyl group is displaced by an amine nucleophile (e.g., phthalimide) using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Subsequent hydrazinolysis removes the phthalimide protecting group, revealing the primary amine.
Deprotection and Dihydrochloride Formation
Final deprotection of the Boc group is achieved via acid hydrolysis. Treatment with hydrochloric acid (HCl) in dioxane or ethyl acetate simultaneously removes the Boc group and protonates the amine, forming the dihydrochloride salt. The reaction is typically quenched with cold ether to precipitate the product.
Example Protocol
-
Dissolve Boc-protected intermediate in 4 M HCl/dioxane (1:4 v/v).
-
Stir at room temperature for 4–6 hours.
-
Concentrate under reduced pressure and recrystallize from methanol/ether.
Comparative Analysis of Synthetic Methods
Efficiency and Stereochemical Outcomes
The choice of methodology significantly impacts yield and enantiomeric excess (ee). The tosylation-amination route offers moderate yields (50–65%) but excellent stereoretention (>98% ee). In contrast, the Mitsunobu approach provides higher yields (70–80%) but requires additional steps for nucleophile deprotection.
Table 1. Performance Metrics of Key Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Tosylation-Amination | 50–65 | >98 | Simplified workflow |
| Mitsunobu Reaction | 70–80 | 95–97 | Higher yield |
| Direct Alkylation | 30–40 | 90–92 | Fewer steps |
Industrial-Scale Production Considerations
Large-scale synthesis demands cost-effective reagents and streamlined processes. Continuous flow reactors have been adopted for the alkylation and tosylation steps, reducing reaction times by 40% compared to batch processes. Automated systems for HCl addition during salt formation ensure consistent pH control, minimizing side product formation.
Mechanistic Insights and Reaction Optimization
Alkylation Kinetics
The rate of nitrogen methylation follows second-order kinetics, dependent on both the concentration of methyl iodide and the deprotonated amine. Polar aprotic solvents like DMF accelerate the reaction by stabilizing the transition state.
Amination Selectivity
In the tosylation-amination sequence, the use of excess ammonia (≥5 equivalents) suppresses elimination side reactions. Computational studies indicate that the trans configuration of the tosylate intermediate favors backside attack by the nucleophile, preserving the (4R) stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Amino-1-methyl-L-proline dihydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, iron salts, sodium borohydride, and various bases and acids. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
(4R)-4-Amino-1-methyl-L-proline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a model compound for studying amino acid derivatives.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Amino-1-methyl-L-proline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
(4R)-4-(Dimethylamino)-L-proline Dihydrochloride
CAS: 1609388-50-2 Molecular Formula: C₇H₁₆Cl₂N₂O₂ Substituents: Dimethylamino group at 4-position, methyl at 1-position. Key Differences:
Table 1: Physicochemical Comparison
(4R)-1-Methyl-4-propyl-L-proline Hydrochloride
CAS: 6734-79-8 Molecular Formula: C₉H₁₈ClNO₂ (monohydrochloride) Substituents: Propyl group at 4-position, methyl at 1-position. Key Differences:
Table 2: Functional Group Impact
| Compound | 4-Position Group | Bioavailability Implications |
|---|---|---|
| Target Compound | -NH₂ (Primary) | Enhanced water solubility |
| (4R)-1-Methyl-4-propyl-L-proline HCl | -C₃H₇ (Propyl) | Increased membrane permeability |
D-Proline, 4-hydroxy-, Methyl Ester, Hydrochloride (1:1), (4R)-
CAS: 114676-59-4 Molecular Formula: C₇H₁₂ClNO₃ Substituents: Hydroxyl and methyl ester groups at 4- and 2-positions, respectively. Key Differences:
Piperidine and Azaspiro Dihydrochloride Salts
Their complex ring systems (piperidine, azaspiro) suggest applications in CNS-targeting drugs, differing from proline derivatives’ roles in peptide synthesis.
Biological Activity
(4R)-4-Amino-1-methyl-L-proline dihydrochloride is a compound that has garnered attention due to its significant biological activity, particularly in the fields of neuroprotection and cognitive enhancement. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
(4R)-4-Amino-1-methyl-L-proline dihydrochloride is a proline derivative characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C5H10Cl2N2O2 |
| Molecular Weight | 195.05 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
This compound's structure allows it to mimic natural amino acids, facilitating its interaction with various biological pathways.
Research indicates that (4R)-4-Amino-1-methyl-L-proline dihydrochloride may exert its effects through several mechanisms:
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases. It modulates the activity of neurotransmitter systems, enhancing synaptic plasticity and cognitive functions .
- Interaction with Enzymes : It influences enzyme activity, suggesting roles in metabolic pathways. Its proline derivative structure allows it to interact effectively with specific molecular targets, potentially inhibiting or enhancing their functions .
- Antioxidant Activity : Studies have demonstrated that this compound can reduce reactive oxygen species (ROS) accumulation in astrocytes, thereby protecting against cytotoxic damage induced by agents like pilocarpine. This effect is linked to improved mitochondrial function and reduced markers of astrocyte dysfunction .
Neuroprotective Studies
In a study evaluating the protective effects of (4R)-4-Amino-1-methyl-L-proline dihydrochloride on astrocytes exposed to pilocarpine, it was found that:
- Concentrations of 25 µg/mL and above significantly improved cell viability and reduced ROS levels.
- The compound also mitigated mitochondrial depolarization caused by pilocarpine exposure, indicating a protective role against oxidative damage .
Cognitive Enhancement
Another area of interest is the compound's potential to enhance cognitive function. Animal studies have suggested that it may improve learning and memory capabilities through its action on neurotransmitter systems, particularly in models simulating Alzheimer's disease.
Comparative Analysis with Related Compounds
To better understand the uniqueness of (4R)-4-Amino-1-methyl-L-proline dihydrochloride, a comparison with other proline derivatives is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2S,4R)-4-Amino-L-proline | C5H10N2O2 | Natural amino acid; involved in protein synthesis |
| Methyl (4R)-4-amino-1-methyl-L-prolinate | C7H14N2O2 | Methylated derivative; potential for enhanced bioactivity |
| (4R)-1-Methyl-4-propyl-L-proline Hydrochloride | C7H14ClN | Investigated for enzyme inhibition and protein interactions |
These compounds illustrate the diversity within proline analogues and their varying biological activities.
Q & A
Q. How can the synthesis of (4R)-4-Amino-1-methyl-L-proline dihydrochloride be optimized for improved yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization often involves asymmetric catalysis or chiral auxiliary strategies. For example, enantioselective hydrogenation using transition metal catalysts (e.g., Ru-based catalysts) can enhance stereochemical control . Chiral HPLC or polarimetry should be used to monitor enantiomeric excess during intermediate steps. Post-synthesis purification via recrystallization in ethanol/water mixtures can remove diastereomeric impurities, as demonstrated in structurally related proline derivatives .
Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of (4R)-4-Amino-1-methyl-L-proline dihydrochloride?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm stereochemistry and detect proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Ion chromatography to quantify chloride content (target: ~36.5% w/w for dihydrochloride salts) .
- Karl Fischer titration to assess residual moisture, critical for stability studies .
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/basic hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative stress : Use 3% H₂O₂ at room temperature.
- Thermal degradation : Heat at 60°C for 72 hours.
Monitor degradation products via LC-MS and compare with stability guidelines in pharmacopeial standards (e.g., ICH Q1A) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Cell line selection : Test across primary cells vs. immortalized lines (e.g., HEK293 vs. SH-SY5Y for CNS targets) .
- Buffer composition : Adjust ionic strength (e.g., 100–150 mM NaCl) to mimic physiological conditions.
- Control experiments : Include enantiomer controls (e.g., (4S)-isomer) to rule out non-specific effects .
Statistical meta-analysis of dose-response curves (EC₅₀/IC₅₀) across studies can identify systematic biases .
Q. How can the compound’s stereochemical configuration influence its interaction with biological targets like proline-specific enzymes?
- Methodological Answer : The (4R)-configuration is critical for substrate recognition in enzymes such as prolyl hydroxylases or peptide transporters.
- Molecular docking : Use software like AutoDock Vina to simulate binding to X-ray crystal structures (e.g., PDB: 3HQR).
- Site-directed mutagenesis : Modify key residues (e.g., Arg161 in prolyl hydroxylases) to assess steric/electronic effects .
Compare kinetic parameters (Kₘ, Vₘₐₓ) between (4R)- and (4S)-isomers to quantify stereoselectivity .
Q. What advanced synthetic routes enable the incorporation of isotopic labels (e.g., ¹³C, ²H) into the proline ring for metabolic tracing studies?
- Methodological Answer :
- Isotope-enriched precursors : Use [¹³C₅]-L-glutamic acid in enzymatic conversion via glutamate dehydrogenase.
- Deuterium exchange : Catalyze H/D exchange at the C4 position using Pd/C in D₂O under acidic conditions.
Confirm isotopic incorporation via NMR (¹³C satellites) or isotope ratio mass spectrometry (IRMS) .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in chiral synthesis batches?
- Methodological Answer :
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) during crystallization to detect polymorphic shifts.
- Design of experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent ratio, and stirring speed.
Cross-validate results with independent labs using identical reference standards (e.g., USP-grade reagents) .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?
- Methodological Answer :
- QSAR models : Train using datasets like BBB Challenge (logBB values) to estimate permeability.
- Molecular dynamics (MD) simulations : Simulate membrane partitioning in lipid bilayers (e.g., POPC membranes).
Validate predictions with in vivo rodent studies using LC-MS/MS quantification of brain/plasma ratios .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
